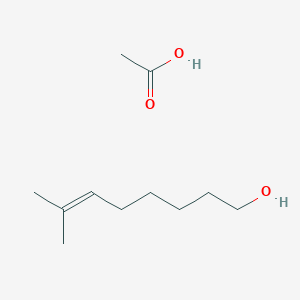![molecular formula C14H15F3N4O2S B14291407 n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 117221-96-2](/img/structure/B14291407.png)
n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-Butoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea: is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a butoxyphenyl group and a trifluoromethyl-substituted thiadiazole ring, connected via a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Butoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Butoxyphenyl Isocyanate: The final step involves the reaction of the synthesized thiadiazole derivative with butoxyphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(4-Butoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
n-(4-Butoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-(4-Butoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- n-(4-Methoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
- n-(4-Ethoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
- n-(4-Propoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
Uniqueness
n-(4-Butoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs with different alkoxy groups.
Properties
CAS No. |
117221-96-2 |
|---|---|
Molecular Formula |
C14H15F3N4O2S |
Molecular Weight |
360.36 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C14H15F3N4O2S/c1-2-3-8-23-10-6-4-9(5-7-10)18-12(22)19-13-21-20-11(24-13)14(15,16)17/h4-7H,2-3,8H2,1H3,(H2,18,19,21,22) |
InChI Key |
IZILOSKSYJBEKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)





![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)

